molecular formula C15H20O4 B8559511 4-(6-Hydroxyhexyloxy)cinnamic acid

4-(6-Hydroxyhexyloxy)cinnamic acid

Cat. No.: B8559511
M. Wt: 264.32 g/mol
InChI Key: OOUIOHASXNAAAE-UHFFFAOYSA-N
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Description

4-(6-Hydroxyhexyloxy)cinnamic acid is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-[4-(6-hydroxyhexoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H20O4/c16-11-3-1-2-4-12-19-14-8-5-13(6-9-14)7-10-15(17)18/h5-10,16H,1-4,11-12H2,(H,17,18)

InChI Key

OOUIOHASXNAAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 24.62 g (0.15 mole) 4-hydroxycinnamic acid and 0.29 g (1.65 mmole) of potassium iodide in 60 ml of ethanol were added under a nitrogen atmosphere in 10 min a solution of 20.72 g (0.314 mole) of potassium hydroxide in 60 ml of water using a dropping funnel. The resulting solution was heated to 30-40° C. and 6-chlorohexanol (22.54 g, 0.165 mole) was then added in about 10 min. The solution was then refluxed overnight. After cooling, 70 ml of water were added to the solid reaction mixture, and the ethanol was removed using a rotary evaporator. The residue was cooled in an ice/water bath and 70 ml of conc. hydrochloric acid were added under stirring. The solid was collected and washed with water. Then the solid was stirred at 50° C. with 250 ml of acetone. After drying at 100° C. in vacuo 24.5 g (62%) of product 13 were obtained.
Quantity
24.62 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
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20.72 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
22.54 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4.4 g of NaOH in 20 ml of distilled water was added to a solution of 7.5 g of 4-hydroxy cinnamic acid in methanol, 0.02 g of Kl was added thereto, and then 10.0 g of 6-bromo-1-hexanol was slowly added dropwise for reaction at 65° C. for 24 hours. 100 ml of distilled water was added thereto to complete the reaction, and then the mixture was cooled to normal temperature. A 10% aqueous HCl solution was added thereto, and the obtained precipitants were filtered to obtain 9.5 g of 4-((6-hydroxyhexyl)oxy)cinnamic acid. (Yield: 60%)
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 1L round-bottom flask were added 3-[4-(6-Hydroxy-hexyloxy)-phenyl]-acrylic acid methyl ester (27.82 g, 100 mmol) and MeOH (250 mL) and H2O (80 mL) to render a yellow solution. KOH pellets (8.42 g, 150 mmol) was added in portions. The resulting solution was placed in an oil bath at 50° C. under N2 after the flask was equipped with a water condenser. After 24 h, HPLC analysis indicated more than 95% conversion. The solution was concentrated by rotary evaporation to remove most organic solvent. The remaining solution was diluted with ice cold H2O (400 mL) and cooled in an ice bath. Upon vigorous stirring, concentrated HCl solution (ca. 12 mL) was added dropwise to result in a white slurry (pH 3). The slurry was filtered with a Büchner funnel and the solid was rinsed with additional H2O (ca. 500 mL) and then transferred to a recrystallization dish. After drying overnight in the air, the solid was transferred to an amber bottle, cooled in a dry ice box for 1 h and then lyophilized for 16 h. The hydroxy acid weighed 24.9 g (94% yield).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.82 g
Type
reactant
Reaction Step One
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250 mL
Type
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80 mL
Type
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Reaction Step One
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Quantity
0 (± 1) mol
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